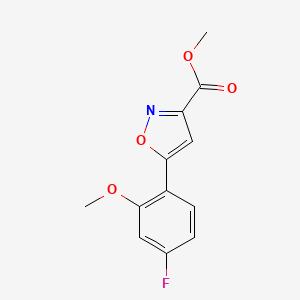
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C11H14F3N2O. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group and a trifluoroethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloro-3-(2,2,2-trifluoroethoxy)aniline with morpholine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified by crystallization or distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The morpholine group can enhance the compound’s solubility and bioavailability, while the trifluoroethoxy group can influence its reactivity and stability. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: A similar compound with a trifluoroethoxy group but lacking the morpholine substitution.
3-(2,2,2-Trifluoroethoxy)aniline: Another related compound with the trifluoroethoxy group in a different position on the aniline ring.
4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline: A compound with both fluoro and trifluoroethoxy substitutions.
Uniqueness
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both morpholine and trifluoroethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H15F3N2O2 |
|---|---|
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
4-morpholin-4-yl-3-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C12H15F3N2O2/c13-12(14,15)8-19-11-7-9(16)1-2-10(11)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 |
InChI-Schlüssel |
KANIIYISNWJCTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)N)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



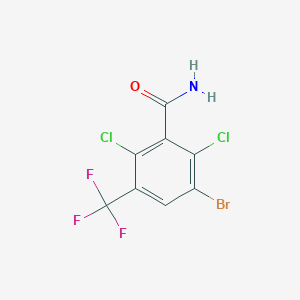

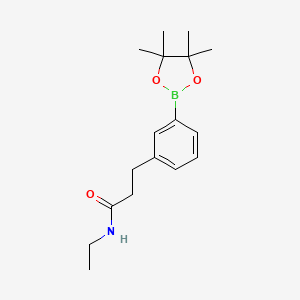
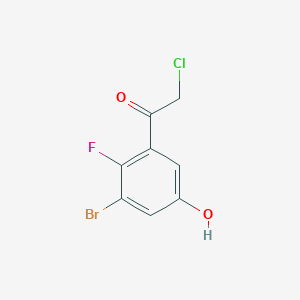
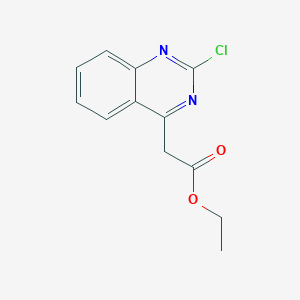
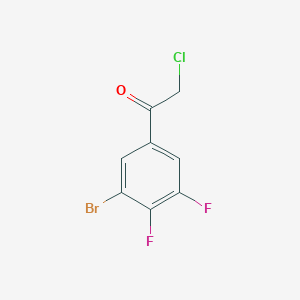


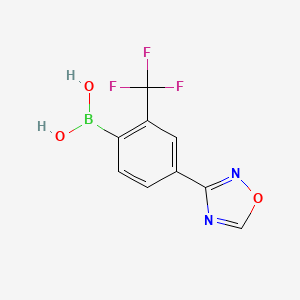
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)


